N-(2-bromophenyl)-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide
Description
N-(2-bromophenyl)-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide is a thienopyrimidine derivative characterized by a 2-bromophenylacetamide group linked via a sulfanyl bridge to a 3,5,6-trimethyl-4-oxo-dihydrothienopyrimidine core. The trimethyl substituents on the thienopyrimidine ring likely enhance lipophilicity and steric effects, influencing both pharmacokinetic and pharmacodynamic properties .
Properties
Molecular Formula |
C17H16BrN3O2S2 |
|---|---|
Molecular Weight |
438.4 g/mol |
IUPAC Name |
N-(2-bromophenyl)-2-(3,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C17H16BrN3O2S2/c1-9-10(2)25-15-14(9)16(23)21(3)17(20-15)24-8-13(22)19-12-7-5-4-6-11(12)18/h4-7H,8H2,1-3H3,(H,19,22) |
InChI Key |
UDKNAMDOAFXTPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)NC3=CC=CC=C3Br)C)C |
Origin of Product |
United States |
Biological Activity
N-(2-bromophenyl)-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, mechanisms of action, and biological effects based on available research.
Chemical Structure and Synthesis
The compound features a bromophenyl group , a thieno[2,3-d]pyrimidin moiety, and an acetamide functional group , which are known to influence its biological activity. The synthesis typically involves multi-step organic reactions that require careful optimization to achieve high yields and purity.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes.
- Receptor Interaction : It can interact with various receptors, potentially modulating signaling pathways that regulate cell growth and apoptosis.
- Antioxidant Activity : Some studies suggest that compounds with similar structures exhibit antioxidant properties, which could be relevant for protecting cells from oxidative stress.
Antimicrobial Properties
Research indicates that derivatives of thieno[2,3-d]pyrimidines exhibit significant antimicrobial activity. For instance:
- In vitro studies have shown that related compounds can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli.
- A study reported that compounds with similar structural features demonstrated minimum inhibitory concentrations (MIC) in the low micromolar range against various pathogens.
Anticancer Activity
Several studies have highlighted the potential anticancer properties of thieno[2,3-d]pyrimidine derivatives:
- Cell Line Studies : Compounds structurally related to this compound have been tested on cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer), showing significant cytotoxicity.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Example A | MCF7 | 5.0 |
| Example B | HeLa | 7.5 |
Anti-inflammatory Effects
The compound may also exhibit anti-inflammatory properties:
- Studies suggest that related thieno[2,3-d]pyrimidines can downregulate pro-inflammatory cytokines in activated macrophages.
Case Studies
- Case Study 1 : A study published in Journal of Medicinal Chemistry evaluated a series of thieno[2,3-d]pyrimidine derivatives for their antimicrobial activity. This compound was included in the screening and showed promising results against Gram-positive bacteria.
- Case Study 2 : In a cancer research context, a derivative was tested in vivo on xenograft models of breast cancer. The treatment led to a significant reduction in tumor size compared to controls.
Comparison with Similar Compounds
Comparative Analysis Table
Research Findings and Implications
- Substituent Effects: Methyl and ethyl groups at position 3 of the thienopyrimidine ring influence solubility and steric interactions. Trimethyl derivatives (target compound) may offer a balance between lipophilicity and synthetic feasibility .
- Biological Activity : Benzimidazole-containing analogues (e.g., compound 4j in ) demonstrate significant antimicrobial activity, suggesting that electron-donating groups at position 6 enhance target engagement .
- Synthetic Accessibility: Compounds with simpler cores (e.g., dihydropyrimidinones in ) are synthesized in higher yields (79% vs. ~72–83% for thienopyrimidines), highlighting a trade-off between structural complexity and synthetic efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
